molecular formula C14H17NO B1461642 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one CAS No. 1154917-07-3

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Cat. No. B1461642
M. Wt: 215.29 g/mol
InChI Key: ULVLYUARSSIFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, also known as EDQ, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug design, biochemistry, pharmaceuticals, and other areas. EDQ has been found to have a number of unique properties that make it an attractive option for lab experiments and research.

Mechanism Of Action

The mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one binds to certain proteins and DNA, which can then lead to changes in gene expression or protein-protein interactions. It is also believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one may interact with other molecules in the body, such as hormones, to produce physiological effects.

Biochemical And Physiological Effects

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an effect on the activity of certain enzymes, such as cyclooxygenase-2, and can affect the production of hormones such as cortisol. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has a number of advantages for use in lab experiments. It is relatively stable in a variety of conditions, has a low toxicity, and has been found to have a high affinity for certain proteins and DNA. However, there are also some limitations to using 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in lab experiments. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has not been found to have a significant effect on gene expression or protein-protein interactions. Additionally, the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood, making it difficult to predict its effects in certain scenarios.

Future Directions

There are a number of possible future directions for research on 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one. One possible direction is to further study the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one and its effects on gene expression and protein-protein interactions. Additionally, further research on the biochemical and physiological effects of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could yield further insight into its potential uses in drug design and development. Finally, further research on the synthesis methods of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could lead to improved methods for producing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in a more efficient and cost-effective manner.

Scientific Research Applications

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been studied for its potential use in drug design and development, biochemistry, and pharmaceuticals. It has been found to have a number of unique properties that make it attractive for use in lab experiments and research. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a high affinity for certain proteins, making it useful for studying protein-protein interactions. It has also been found to bind to DNA and RNA, making it useful for studying gene expression. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a low toxicity and is relatively stable in a variety of conditions.

properties

IUPAC Name

8-ethyl-2-propan-2-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-10-6-5-7-11-13(16)8-12(9(2)3)15-14(10)11/h5-9H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVLYUARSSIFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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